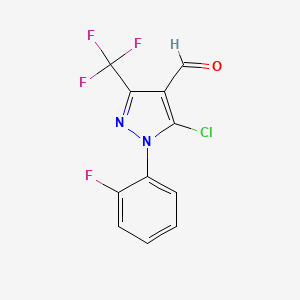
5-Chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (hereafter referred to as 5-CFTPC) is an important chemical compound used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. 5-CFTPC is a white crystalline solid with a melting point of 74-76°C and is soluble in water and ethanol. It is a versatile intermediate used in a variety of reactions such as a nucleophilic substitution, Michael addition, and aldol condensation. 5-CFTPC has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds, making it an important chemical in the research and development of new drugs and materials.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Research includes the synthesis of related pyrazole compounds using techniques like condensation of chalcones with hydrazine hydrate in the presence of aliphatic acids, and X-ray single crystal structure determination (Loh et al., 2013).
- Crystal Structure Analysis : Studies have characterized the crystal structure of similar compounds, revealing insights into the molecular arrangement and spatial orientation (Xu & Shi, 2011).
Chemical Synthesis and Applications
- Multicomponent Synthesis : This compound has been used in microwave-assisted multicomponent synthesis approaches, particularly in the formation of pyrazolo[4,3-c]pyridines (Palka et al., 2014).
- Organic Light-Emitting Diodes (OLEDs) : Derivatives of this compound have been tested as emitters for organic light-emitting diodes due to their high-fluorescence intensity, which is significant for the development of display technologies (Szlachcic et al., 2017).
Biological and Pharmacological Research
- Antimicrobial Agents : Some derivatives of this compound have been synthesized and tested for antimicrobial activities, showing potential as broad-spectrum antimicrobial agents (Bhat et al., 2016).
Advanced Material Research
- Fluorinated Compounds for Materials Science : The synthesis and properties of multifluorinated derivatives of this compound have been explored, emphasizing eco-friendly synthesis conditions and potential applications in materials science (Gadakh et al., 2010).
properties
IUPAC Name |
5-chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF4N2O/c12-10-6(5-19)9(11(14,15)16)17-18(10)8-4-2-1-3-7(8)13/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQIVIOHNGSXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



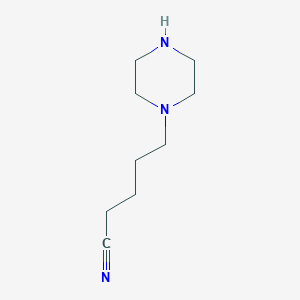
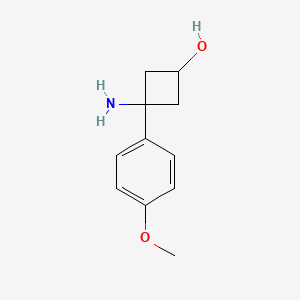
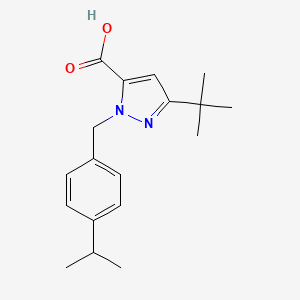
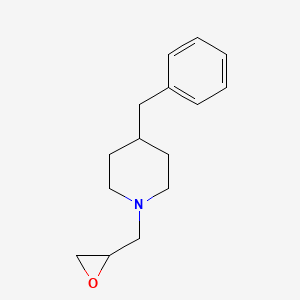

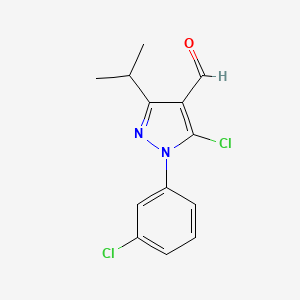
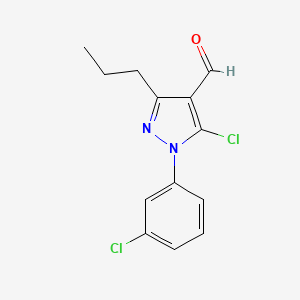

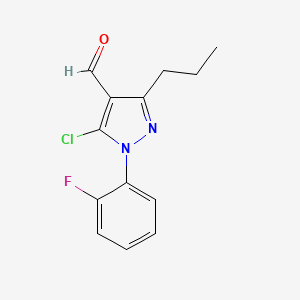
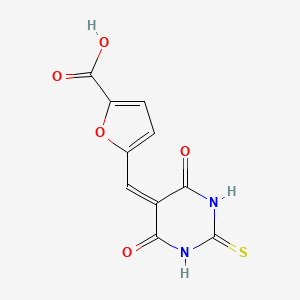
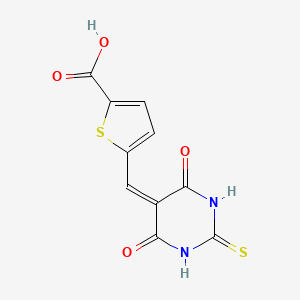
![tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B6352803.png)